JWH 018 N-(2-甲基丁基)异构体

描述

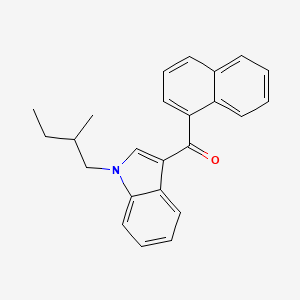

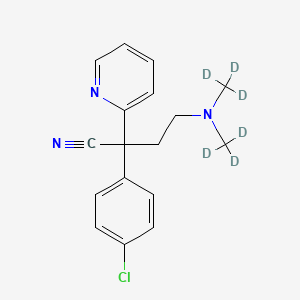

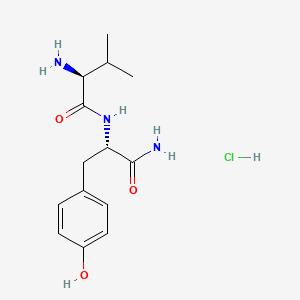

JWH 018 N-(2-methylbutyl) isomer is an analog of JWH 018, a mildly selective agonist of the central cannabinoid receptor . It is derived from the aminoalkylindole WIN 55,212-2 . The product is intended for forensic and research applications .

Molecular Structure Analysis

The molecular formula of JWH 018 N-(2-methylbutyl) isomer is C24H23NO . The molecular weight is 341.50 .Physical And Chemical Properties Analysis

The product is available as a solution in methanol . It has a molecular weight of 341.5 and a molecular formula of C24H23NO . The solubility of the compound is 20 mg/ml in DMF, 10 mg/ml in DMSO, and 20 mg/ml in Ethanol .科学研究应用

识别和鉴别技术

- 气相色谱红外检测(GC-IRD)光谱:GC-IRD光谱结合气相色谱和红外光谱,有效识别和鉴别JWH-018异构体和其他密切相关的化合物。由于新型精神活性物质的种类越来越多,以及不同异构体的具体法律含义,这种技术至关重要 (Lee et al., 2019).

- 气相色谱-质谱(GC-MS):用于检测尿液中的“K2”代谢物,包括JWH-018的代谢物。GC-MS有助于识别特定的质谱碎片和保留特性,有助于确认药物使用 (Emerson et al., 2013).

代谢物分析和鉴定

- 质谱羟基位置测定方法:一种使用气相色谱-电子电离-串联质谱(GC-EI-MS/MS)鉴定JWH-018的羟基吲哚代谢物位置异构体的方法。该技术允许区分异构化合物,这是分析合成大麻素等设计药物时的一项重大挑战 (Kusano et al., 2016).

异构体的区分

- 甲基化吲哚环区域异构体的区分:GC和气相红外光谱已被用于区分JWH-018的甲基化吲哚环类似物。这种区分对于准确识别JWH-018类中的特定化合物至关重要 (Belal et al., 2018).

- GC-MS和GC-IR分析用于区分大麻素:在分析与1-(5-氟戊基)-3-(1-萘甲酰)-吲哚相关的合成大麻素时使用GC-MS和GC-IR,包括JWH-018的异构体AM-2201。这些技术能够区分区域异构大麻素,这对法医和药物研究至关重要 (Deruiter et al., 2018).

法律含义和药物滥用背景

- 法律和法医背景中的挑战:JWH-018与其他合成大麻素在结构和功能上的紧密相似性给法律和法医背景带来了挑战,尤其是在区分合法和非法物质方面。GC-MS/MS和GC-IRD等技术有助于应对这些挑战 (Surakka, 2019).

安全和危害

作用机制

Target of Action

The primary target of the JWH 018 N-(2-methylbutyl) isomer is the central cannabinoid receptor . This receptor plays a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including appetite, pain-sensation, mood, and memory.

Mode of Action

The JWH 018 N-(2-methylbutyl) isomer acts as a mildly selective agonist of the central cannabinoid receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the cannabinoid receptor and mimics the action of endogenous cannabinoids, leading to a response.

Pharmacokinetics

Its solubility in dmf, dmso, and ethanol suggests that it may have good bioavailability.

Action Environment

The action, efficacy, and stability of the JWH 018 N-(2-methylbutyl) isomer can be influenced by various environmental factors. These can include the presence of other substances, the physiological state of the individual, and the specific conditions under which the compound is stored and used. For instance, the compound is stable for at least 4 years when stored at -20°C .

属性

IUPAC Name |

[1-(2-methylbutyl)indol-3-yl]-naphthalen-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO/c1-3-17(2)15-25-16-22(20-12-6-7-14-23(20)25)24(26)21-13-8-10-18-9-4-5-11-19(18)21/h4-14,16-17H,3,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPSRJWNBSBKXAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901017299 | |

| Record name | JWH-018 N-(2-Methylbutyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

JWH 018 N-(2-methylbutyl) isomer | |

CAS RN |

1427325-50-5 | |

| Record name | JWH-018 N-(2-Methylbutyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Isoxazolo[3,4-B]indole](/img/structure/B589115.png)

![sodium;5H-imidazo[4,5-d]triazin-4-olate](/img/structure/B589128.png)